2,3-dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone is a complex organic compound that features both indole and pyrazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the indole and pyrazole moieties through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction of the nitro group on the pyrazole ring can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxindole derivatives: from oxidation.
Amino derivatives: from reduction.
Halogenated indoles: from substitution reactions.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used to create libraries of compounds for drug discovery.
Biology
In biological research, derivatives of this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone would depend on its specific application. Generally, the indole moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The nitro group on the pyrazole ring can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
1,3-Dimethyl-4-nitro-1H-pyrazole: A simpler pyrazole derivative.
Uniqueness
The combination of indole and pyrazole moieties in 2,3-dihydro-1H-indol-1-yl(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)methanone provides a unique scaffold that can interact with multiple biological targets, making it more versatile compared to simpler compounds.
This detailed overview highlights the significance of this compound in various fields of research and industry
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(2,5-dimethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H14N4O3/c1-9-12(18(20)21)13(16(2)15-9)14(19)17-8-7-10-5-3-4-6-11(10)17/h3-6H,7-8H2,1-2H3 |
InChI Key |
SGJWXSLKEZLXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.